tert-Butyl (5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate
CAS No.: 1309982-63-5
Cat. No.: VC0059121
Molecular Formula: C16H24BN3O6
Molecular Weight: 365.193
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1309982-63-5 |
|---|---|
| Molecular Formula | C16H24BN3O6 |
| Molecular Weight | 365.193 |
| IUPAC Name | tert-butyl N-[5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate |
| Standard InChI | InChI=1S/C16H24BN3O6/c1-14(2,3)24-13(21)19-12-11(8-10(9-18-12)20(22)23)17-25-15(4,5)16(6,7)26-17/h8-9H,1-7H3,(H,18,19,21) |
| Standard InChI Key | JVFYGBNUVHDLDJ-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2NC(=O)OC(C)(C)C)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Properties
Nomenclature and Systematic Identifiers
The IUPAC systematic name for this compound is tert-butyl N-[5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate. This name comprehensively describes the molecular structure, highlighting all functional groups and their positions on the pyridine scaffold. For computational and database purposes, the compound is characterized by specific identifiers including:
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Standard InChI: InChI=1S/C16H24BN3O6/c1-14(2,3)24-13(21)19-12-11(8-10(9-18-12)20(22)23)17-25-15(4,5)16(6,7)26-17/h8-9H,1-7H3,(H,18,19,21)
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Standard InChIKey: JVFYGBNUVHDLDJ-UHFFFAOYSA-N
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SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2NC(=O)OC(C)(C)C)N+[O-]
These identifiers are critical for unambiguous identification and retrieval of information about the compound from chemical databases and literature.
Physical and Chemical Properties
Physical Characteristics
From a stability perspective, the compound requires specific storage conditions to maintain its integrity. The recommended storage temperature is 2-8°C, indicating sensitivity to elevated temperatures that may lead to decomposition or other unwanted transformations . The compound is also classified as an irritant, necessitating appropriate handling procedures to minimize exposure risks .
Structural Features and Reactivity
The compound features three key functional groups that dictate its chemical behavior:
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The tert-butyloxycarbonyl (Boc) protected amino group at the 2-position: This group serves as a protected amine that can be selectively deprotected under acidic conditions, revealing a reactive primary amine for further functionalization.
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The nitro group at the 5-position: This electron-withdrawing group influences the electronic distribution within the pyridine ring, making the ring more electron-deficient and thus more susceptible to nucleophilic attack. Additionally, the nitro group can be reduced to an amine, providing another handle for derivatization.
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The pinacol boronate ester at the 3-position: This group is particularly valuable for synthetic applications, as it can participate in various cross-coupling reactions, most notably Suzuki-Miyaura couplings, enabling the formation of carbon-carbon bonds.
The combination of these functional groups creates a versatile molecular platform for diverse transformations, particularly in medicinal chemistry and the synthesis of heterocyclic compounds.
Synthesis Methodologies
The data presented in Table 1 demonstrates that palladium-catalyzed borylation reactions for similar structures can achieve high yields (79-90%) under various conditions. The combination of PdCl₂(dppf)·CH₂Cl₂ (dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) dichloromethane complex) as catalyst, potassium acetate as base, and 1,4-dioxane as solvent appears consistently effective for such transformations . These reaction parameters provide valuable guidance for the potential synthesis of tert-Butyl (5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate.
Applications in Synthetic Chemistry
Role as a Synthetic Intermediate
tert-Butyl (5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate serves primarily as a versatile synthetic intermediate in the preparation of more complex molecules. The presence of the boronate ester functionality makes it particularly valuable for cross-coupling reactions, which are widely employed in the construction of carbon-carbon bonds. The protected amine and nitro groups provide additional sites for selective functionalization, enabling the creation of diverse molecular architectures.
In medicinal chemistry and drug discovery, compounds of this class are frequently utilized as building blocks for the synthesis of biologically active molecules. The pyridine scaffold itself is a common motif in pharmaceuticals, and the ability to selectively modify multiple positions on this core structure makes this compound an attractive starting material for drug development programs.
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